molecular formula C12H11ClN2O2 B178246 Ethyl 1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate CAS No. 110821-33-5

Ethyl 1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate

Cat. No. B178246
Key on ui cas rn: 110821-33-5
M. Wt: 250.68 g/mol
InChI Key: AUAPXECZFJCYSJ-UHFFFAOYSA-N
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Patent
US05888941

Procedure details

A solution of carbethoxymalonaldehyde (0.8 g, 5.55 mmol; obtained according to Panizzi, L. Gazz.Chim.Ital., 1946, 76, 56) in ethanol (25 mL) was treated with 4-chlorophenylhydrazine hydrochloride (1.0 g, 5.55 mmol) at reflux for 5 h. The resulting reddish mixture was concentrated to an oil that was purified by flash chromatography to give ethyl 1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate (0.68 g, 49%) as a white solid: mp 127°-128° C.; 1H NMR (80 MHz, CDCl3) δ (TMS) 8.37 (s, 1H, pyrazole), 8.09 (s, 1H, pyrazole), 7.67 (dt, Jt =2, Jd =9, 2H, arom), 7.44 (dt,Jt =2, Jd =9, 2H, arom), 4.35 (q, J=7, 2H, OCH2), 1.38 (t, J=7, 3H, OCH2CH3). Analysis calculated for C12H11ClN2O2 : C 57.50; H 4.42; N 11.17. Found: C 57.49; H 4.46; N 11.16.
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([CH:6]([CH:9]=O)[CH:7]=O)([O:3][CH2:4][CH3:5])=[O:2].Cl.[Cl:12][C:13]1[CH:18]=[CH:17][C:16]([NH:19][NH2:20])=[CH:15][CH:14]=1>C(O)C>[Cl:12][C:13]1[CH:18]=[CH:17][C:16]([N:19]2[CH:9]=[C:6]([C:1]([O:3][CH2:4][CH3:5])=[O:2])[CH:7]=[N:20]2)=[CH:15][CH:14]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.8 g
Type
reactant
Smiles
C(=O)(OCC)C(C=O)C=O
Name
Quantity
1 g
Type
reactant
Smiles
Cl.ClC1=CC=C(C=C1)NN
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 5 h
Duration
5 h
CONCENTRATION
Type
CONCENTRATION
Details
The resulting reddish mixture was concentrated to an oil that
CUSTOM
Type
CUSTOM
Details
was purified by flash chromatography

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)N1N=CC(=C1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 0.68 g
YIELD: PERCENTYIELD 49%
YIELD: CALCULATEDPERCENTYIELD 48.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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